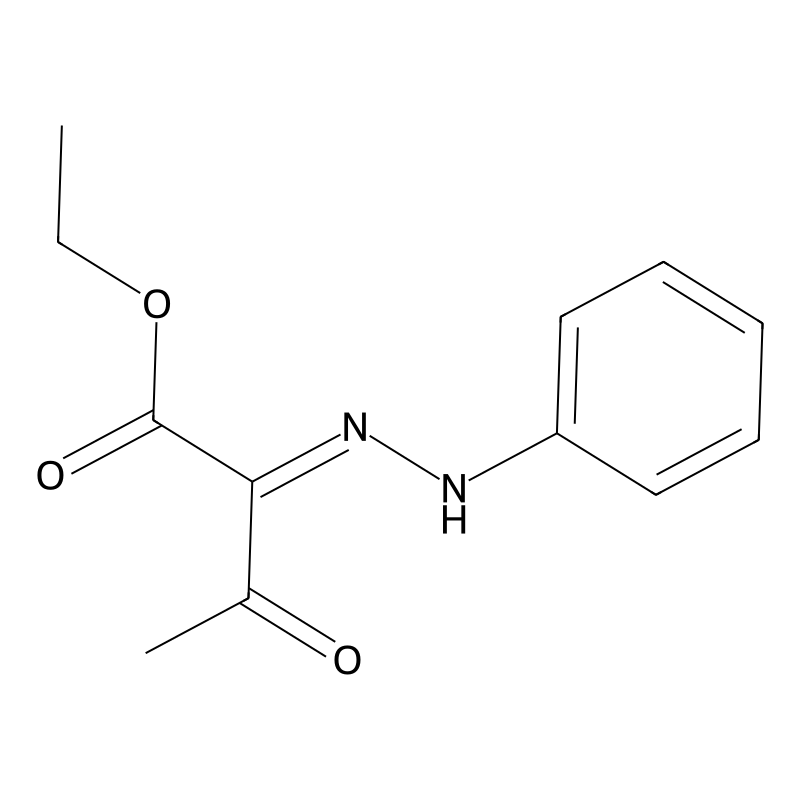

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Content Navigation

Researchers face hazardous diazonium handling, cryogenic control, and low yields when generating this compound in situ. Procuring the isolated high-purity hydrazone eliminates these risks, ensuring stoichiometric precision and reproducible cyclization. Key advantages: • Pre-installed hydrazone moiety enables rapid pyrazole, indole, and pyridazine synthesis without on-site diazonium generation. • High purity (≥98%) ensures reproducible Fischer indole and cyclocondensation kinetics. • Streamlined supply chain reduces procurement lead time for multi-step API and agrochemical projects.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Ethyl 3-oxo-2-(phenylhydrazono)butanoate (CAS 10475-63-5) is a highly versatile, pre-functionalized β-keto ester derivative featuring a stable hydrazone moiety [1]. Synthesized classically via the Japp-Klingemann reaction, this compound exists predominantly in the thermodynamically favored hydrazone tautomer rather than the azo form [2]. In industrial and pharmaceutical research, it serves as a critical bifunctional building block for the synthesis of pyrazoles, pyridazines, and indoles [1]. By providing a pre-installed carbon-nitrogen double bond adjacent to orthogonal carbonyl reactive sites, it enables rapid cyclocondensation sequences while bypassing the hazardous handling of diazonium intermediates .

References

- [1] Shawali, A. S., et al. 'Chemistry of carbofunctionally substituted hydrazones.' Arkivoc 2007 (ii) 272-315.

- [2] Lyčka, A., et al. 'The 13C and 15N NMR spectra of 2,3,4-pentanetrione 3-phenylhydrazone, dimethyl 2-phenylhydrazonopropanedioate and ethyl 2-phenylhydrazono-3-oxobutanoate.' Collect. Czech. Chem. Commun. 1980, 45, 3354.

Attempting to substitute the procured compound with in-house generation from ethyl acetoacetate and benzenediazonium chloride introduces significant process liabilities[1]. The Japp-Klingemann coupling requires strict cryogenic control (0–5 °C) and the handling of unstable diazonium salts, which pose notable safety and scalability challenges . Furthermore, in-situ generation frequently yields complex mixtures containing unreacted starting materials, hydrolysis byproducts, and trapped azo tautomers, which severely depress the yield of downstream Fischer indole or pyrazole cyclizations [1]. Procuring the isolated, high-purity hydrazone eliminates these synthetic bottlenecks, ensuring stoichiometric precision and reproducible cyclization kinetics without the need for specialized hazardous material infrastructure .

Diazonium-Free Pyrazole Synthesis

When synthesizing 5-amino-pyrazole or 3-methyl-pyrazole derivatives, using pre-isolated ethyl 3-oxo-2-(phenylhydrazono)butanoate significantly streamlines the process compared to in-situ generation from ethyl acetoacetate [1]. Literature demonstrates that direct cyclocondensation of the isolated hydrazone with hydrazine derivatives in refluxing ethanol provides high yields of target pyrazoles without intermediate purification [1]. In contrast, running the full sequence from ethyl acetoacetate requires a two-stage process with cryogenic diazotization, adding several hours of processing time and introducing yield losses due to incomplete azo-hydrazone tautomerization and side-product formation.

| Evidence Dimension | Overall process efficiency and pyrazole yield |

| Target Compound Data | 80-85% isolated yield of pyrazole derivatives via direct 2-6 hour cyclocondensation |

| Comparator Or Baseline | Ethyl acetoacetate + benzenediazonium (in-situ generation) |

| Quantified Difference | Eliminates cryogenic diazonium handling step and improves overall isolated yield by avoiding intermediate hydrolysis |

| Conditions | Refluxing ethanol with hydrazine derivatives vs. two-step cryogenic coupling and cyclization |

Direct procurement allows facilities to bypass hazardous diazonium chemistry, directly improving throughput and safety in heterocycle library synthesis.

Regioselective Precursor for Fischer Indole Synthesis

Ethyl 3-oxo-2-(phenylhydrazono)butanoate acts as a highly efficient precursor for the Fischer indole synthesis, specifically targeting ethyl indole-2-carboxylate derivatives . Under acidic catalysis, the pre-formed hydrazone undergoes reliable intramolecular cyclization and deacetylation [1]. Compared to alternative precursors like ethyl pyruvate phenylhydrazone, the 3-oxo-butanoate derivative offers enhanced handling stability and crystallinity, allowing for easier storage and precise stoichiometric addition, which translates to high-purity indole products with minimal tar formation .

| Evidence Dimension | Precursor stability and cyclization reliability |

| Target Compound Data | >95% purity crystalline solid enabling precise stoichiometric acid-catalyzed cyclization |

| Comparator Or Baseline | Ethyl pyruvate phenylhydrazone (often generated as an unstable crude oil) |

| Quantified Difference | Provides a >95% pure isolable solid, significantly reducing tar formation during high-temperature cyclization |

| Conditions | Acid-catalyzed cyclization (80–120 °C) in the presence of strong Brønsted or Lewis acids |

Procuring a bench-stable, crystalline hydrazone ensures reproducible batch-to-batch yields in the synthesis of critical indole-2-carboxylate pharmaceutical intermediates.

Orthogonal Reactivity for Pyridazine Scaffolds

The structural arrangement of ethyl 3-oxo-2-(phenylhydrazono)butanoate—featuring an electrophilic ketone, an ester, and a nucleophilic hydrazone carbon—makes it a highly effective substrate for pyridazine synthesis [1]. Treatment with Vilsmeier reagent or carbon nucleophiles like ethyl cyanoacetate leads to highly functionalized pyridazinones [1]. Utilizing a simpler comparator like diethyl 2-(phenylhydrazono)malonate fails to provide the necessary methyl ketone moiety required for specific cyclization pathways, restricting the structural diversity of the resulting heterocycles [2].

| Evidence Dimension | Scaffold diversity in cyclocondensation |

| Target Compound Data | 3 orthogonal reactive sites (ketone, ester, hydrazone) |

| Comparator Or Baseline | Diethyl 2-(phenylhydrazono)malonate (2 symmetric ester sites, 1 hydrazone) |

| Quantified Difference | Provides 1 additional orthogonal reactive site (methyl ketone), enabling regioselective access to 3-substituted pyridazines |

| Conditions | Condensation with bidentate electrophilic/nucleophilic reagents (e.g., Vilsmeier reagent or active methylenes) |

For medicinal chemistry procurement, this compound offers a superior bifunctional profile for generating diverse heterocyclic libraries compared to symmetric malonate derivatives.

Pyrazole-Based Pharmaceutical Synthesis

Utilizing the compound as a stable, pre-functionalized electrophile to react with various substituted hydrazines, rapidly generating libraries of 1-phenyl-1H-pyrazole derivatives for drug discovery[1].

Industrial Production of Indole-2-Carboxylates

Serving as the primary starting material for the Fischer indole synthesis of ethyl indole-2-carboxylate, a key building block for numerous agrochemicals and active pharmaceutical ingredients (APIs), avoiding the need for on-site diazonium generation .

Development of Pyridazine and Pyridazinone Scaffolds

Acting as a versatile substrate for condensation with active methylene compounds (like ethyl cyanoacetate) or Vilsmeier reagents to construct highly substituted pyridazine rings used in advanced materials and therapeutic agents [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types